molecular formula C8H13BrCl2N2O B2763277 2-(((5-Bromopyridin-3-yl)methyl)amino)ethan-1-ol dihydrochloride CAS No. 2193065-15-3

2-(((5-Bromopyridin-3-yl)methyl)amino)ethan-1-ol dihydrochloride

Cat. No.: B2763277
CAS No.: 2193065-15-3
M. Wt: 304.01
InChI Key: PQYWQYDTTWTTGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(((5-Bromopyridin-3-yl)methyl)amino)ethan-1-ol dihydrochloride is a useful research compound. Its molecular formula is C8H13BrCl2N2O and its molecular weight is 304.01. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

Researchers have explored the synthesis of various compounds involving bromopyridines, which are structurally similar to 2-(((5-Bromopyridin-3-yl)methyl)amino)ethan-1-ol dihydrochloride. For instance, Wang, Nong, Sht, and Qi (2008) synthesized a new Schiff base compound involving bromopyridine and characterized it using elemental analysis, IR spectra, and single-crystal X-ray diffraction (Wang, Nong, Sht, & Qi, 2008). Such studies are crucial in developing new materials with potential applications in various industries.

Molecular Recognition and Supramolecular Assembly

The study of bromo-substituted compounds like this compound has led to insights into molecular recognition and supramolecular assembly. Mocilac and Gallagher (2014) discussed the reaction of isophthaloyl dichloride with bromopyridine, leading to the formation of macrocycles through halogen and weaker hydrogen bonding (Mocilac & Gallagher, 2014). This research contributes to our understanding of molecular interactions and the design of complex molecular structures.

Antibacterial Activities

Compounds structurally similar to this compound have been investigated for their antibacterial properties. For example, Egawa, Miyamoto, Minamida, Nishimura, Okada, Uno, and Matsumoto (1984) explored the synthesis and antibacterial activity of pyridonecarboxylic acids, which are related to bromopyridines, revealing their potential as antibacterial agents (Egawa et al., 1984).

Pharmaceutical Intermediates

Research has shown that bromopyridines, akin to this compound, are important intermediates in pharmaceutical synthesis. Xu Liang (2010) reported on the synthesis of 2-Amino-6-bromopyridine, highlighting its role as a key intermediate in the pharmaceutical industry (Xu Liang, 2010).

Chemical Characterization and Analysis

The study of bromopyridines extends to their chemical characterization and analysis, providing valuable information for further applications. For instance, Taylor and Kan (1963) conducted a study on the photochemical dimerization of 2-aminopyridines, which can offer insights into the behavior of similar compounds under specific conditions (Taylor & Kan, 1963).

Properties

IUPAC Name

2-[(5-bromopyridin-3-yl)methylamino]ethanol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2O.2ClH/c9-8-3-7(5-11-6-8)4-10-1-2-12;;/h3,5-6,10,12H,1-2,4H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQYWQYDTTWTTGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1Br)CNCCO.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13BrCl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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